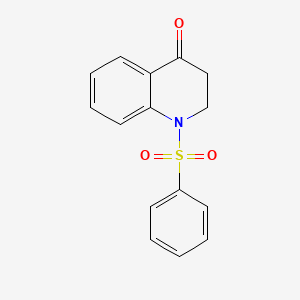![molecular formula C22H19N3O2 B3071491 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011397-32-2](/img/structure/B3071491.png)
3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Descripción general
Descripción
“3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine, which is a medicinally privileged structure . Pyrazolo[3,4-b]pyridines have been used in the synthesis of a variety of compounds with promising biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . Structural modifications of the products can be achieved via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives allows for structural modifications at five positions: N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at a later stage of functional group modification . The scaffold provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities for exploring structure-activity relationships .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives are systematized according to the method used to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are considered in the synthesis process .Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has demonstrated that compounds structurally related to 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibit significant antibacterial properties. For instance, a study by Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which were evaluated for their antibacterial activities. Some of these compounds were found to be effective antibacterial agents, highlighting the potential of this class of compounds in developing new antibacterial drugs Maqbool et al., 2014.
Synthetic Routes and Structural Analysis
Significant work has been done on the synthesis and structural analysis of compounds related to 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Dorn and Ozegowski (1982) provided insights into the synthesis of pyrazolo[3,4-b]pyridines, including a discussion on the “(NC)-Rearrangement” of related compounds. This research contributes to understanding the chemical properties and synthesis pathways of such complex molecules, which is crucial for their application in various scientific fields Dorn & Ozegowski, 1982.
Vibrational Spectra and Structural Optimization
Theoretical and experimental investigations into the structure and vibrational spectra of related compounds have been conducted. Bahgat et al. (2009) focused on 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, using solid-phase FT-IR and FT-Raman spectroscopy. This research aids in the understanding of the molecular structure and dynamics of pyrazolo[3,4-b]pyridine derivatives, which is essential for their application in materials science and molecular engineering Bahgat et al., 2009.
Antiviral Activities
In the field of antiviral research, compounds similar to 3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been synthesized and evaluated for their efficacy against viruses. Bernardino et al. (2007) synthesized new derivatives and assessed their inhibitory effects on viruses such as Herpes simplex, Mayaro virus, and vesicular stomatitis virus. This research opens up possibilities for the development of new antiviral medications based on the pyrazolo[3,4-b]pyridine scaffold Bernardino et al., 2007.
Mecanismo De Acción
While the specific mechanism of action for “3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is not explicitly mentioned in the sources, pyrazolo[3,4-b]pyridine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Direcciones Futuras
The future directions for research on pyrazolo[3,4-b]pyridine derivatives could involve further exploration of their neuroprotective and anti-inflammatory properties . The development of novel scaffolds of triazole-pyrimidine-based compounds as potential neuroprotective and anti-neuroinflammatory agents is also a promising direction .
Propiedades
IUPAC Name |
3-methyl-1-[(4-methylphenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14-8-10-16(11-9-14)13-25-21-20(15(2)24-25)18(22(26)27)12-19(23-21)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFLHACUVGKBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3071419.png)
![1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071426.png)
![[6-cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3071442.png)
![6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071452.png)
![1-(4-Fluorophenyl)-3-methyl-6-(3-pyridyl)pyrazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3071460.png)
![1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071466.png)
![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071474.png)
![5-chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071492.png)
![3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071499.png)

![1-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071517.png)
![1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071527.png)